Receptor Binding Affinity: D-Ins(1,4,5)P₃ vs. Ins(3,4,5)P₃ — >120-Fold Difference in Ki
D-Ins(1,4,5)P₃ (the target compound) binds to rat recombinant IP₃ receptor subtypes 1, 2, and 3 with Ki values <25 nM [1]. In contrast, the positional isomer Ins(3,4,5)P₃ exhibits Ki values of 3–11 µM for the same receptors [1]. This represents a >120-fold reduction in binding affinity for the 3,4,5-isomer relative to the native 1,4,5-isomer.
| Evidence Dimension | Binding affinity (Ki) for rat recombinant IP₃ receptors (Types 1–3) |
|---|---|
| Target Compound Data | Ki <25 nM (Ins(1,4,5)P₃) |
| Comparator Or Baseline | Ins(3,4,5)P₃: Ki = 3–11 µM |
| Quantified Difference | ≥120-fold higher affinity for Ins(1,4,5)P₃ |
| Conditions | Radioligand binding assay using [³H]Ins(1,4,5)P₃; rat recombinant IP₃R subtypes 1, 2, and 3 |
Why This Matters
Procuring the incorrect regioisomer (e.g., Ins(3,4,5)P₃) would yield drastically reduced receptor engagement, invalidating pharmacological or structural studies requiring native-like IP₃R activation.
- [1] Anjiechem. D-myo-Inositol-3,4,5-triphosphate (sodium salt) product page — citing primary literature on comparative Ki values. View Source
